1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole
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Overview
Description
1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in various chemical reactions and processes.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-t-Butoxycarbonyl-6-hydroxymethyl-2,3-dihydroindole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in various fields .
Properties
CAS No. |
214614-98-9 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-5,8,16H,6-7,9H2,1-3H3 |
InChI Key |
QWVIFVFHMWDQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
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